molecular formula C14H23N5O3 B5639119 ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate

ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate

Cat. No. B5639119
M. Wt: 309.36 g/mol
InChI Key: NMCQFLAHQHFIDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and cyclohexanediones, as described by Mosti et al. (1994) (Mosti et al., 1994). Similarly, Bevk et al. (2007) detailed the preparation of substituted hexahydropyrazolo[4,3-d][1,2]diazepine-8-carboxylates from related precursors (Bevk et al., 2007).

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives was analyzed using X-ray diffraction, as reported by Wu et al. (2005), who studied the intramolecular hydrogen bonds and planarity of the molecule's rings (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving ethyl pyrazolecarboxylates, as discussed by Hanzlowsky et al. (2003), involve regioselective treatments and formation of stable intermediates, which are critical in understanding the compound's reactivity (Hanzlowsky et al., 2003).

Physical Properties Analysis

The physical properties of closely related compounds, such as crystal structure and space group, have been elucidated through X-ray diffraction methods. For instance, Minga (2005) detailed the crystallographic properties of a similar ethyl pyrazole derivative (Minga, 2005).

Chemical Properties Analysis

The chemical properties, such as the reactivity with various reagents and the formation of different derivatives, were explored in studies like those by Mohareb et al. (2004), which focused on the reactivity of ethyl α-derivatives to yield diverse chemical structures (Mohareb et al., 2004).

properties

IUPAC Name

ethyl N-[[5-(dimethylcarbamoyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-4-22-13(20)15-9-11-8-12-10-18(14(21)17(2)3)6-5-7-19(12)16-11/h8H,4-7,9-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCQFLAHQHFIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN2CCCN(CC2=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate

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